molecular formula C22H40N2O2S B449192 N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE

N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE

Katalognummer: B449192
Molekulargewicht: 396.6g/mol
InChI-Schlüssel: PTOYMBLXSJYYAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound with the molecular formula C22H40N2O2S This compound is characterized by its unique structure, which includes cyclooctyl groups and a sulfanyl-propanamide backbone

Eigenschaften

Molekularformel

C22H40N2O2S

Molekulargewicht

396.6g/mol

IUPAC-Name

N-cyclooctyl-3-[3-(cyclooctylamino)-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C22H40N2O2S/c25-21(23-19-11-7-3-1-4-8-12-19)15-17-27-18-16-22(26)24-20-13-9-5-2-6-10-14-20/h19-20H,1-18H2,(H,23,25)(H,24,26)

InChI-Schlüssel

PTOYMBLXSJYYAJ-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)CCSCCC(=O)NC2CCCCCCC2

Kanonische SMILES

C1CCCC(CCC1)NC(=O)CCSCCC(=O)NC2CCCCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclooctylamine with a suitable acylating agent to form the intermediate cyclooctylamide. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by further functionalization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides and thiols.

Wissenschaftliche Forschungsanwendungen

N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclooctyl-3-{[3-(cyclooctylamino)-3-oxopropyl]sulfanyl}butanamide
  • N-cyclooctyl-3-{[3-(cyclooctylamino)-3-oxopropyl]sulfanyl}pentanamide

Uniqueness

N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its specific combination of cyclooctyl groups and the sulfanyl-propanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.